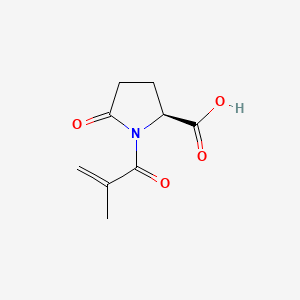
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline is an organic compound with the molecular formula C10H13NO4 It is a derivative of proline, an amino acid, and features a unique structure that includes both a proline ring and an oxoallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline typically involves the reaction of proline with methacryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The oxoallyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxoallyl group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The oxoallyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-1-oxoallyl)-5-oxo-D-proline: A stereoisomer with similar chemical properties but different biological activity.
1-(2-Methyl-1-oxoallyl)-5-hydroxy-L-proline: A hydroxylated derivative with distinct reactivity and applications.
1-(2-Methyl-1-oxoallyl)-5-oxo-L-pyrrolidine: A structurally related compound with a different ring system.
Uniqueness
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline is unique due to its combination of a proline ring and an oxoallyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80079-49-8 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5(2)8(12)10-6(9(13)14)3-4-7(10)11/h6H,1,3-4H2,2H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
ZYOKGXRZPVZCEP-LURJTMIESA-N |
Isomeric SMILES |
CC(=C)C(=O)N1[C@@H](CCC1=O)C(=O)O |
Canonical SMILES |
CC(=C)C(=O)N1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




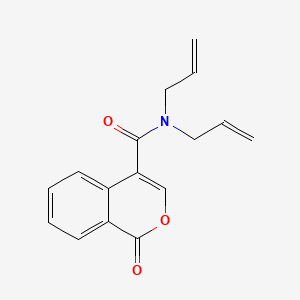
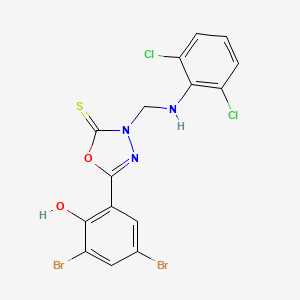
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
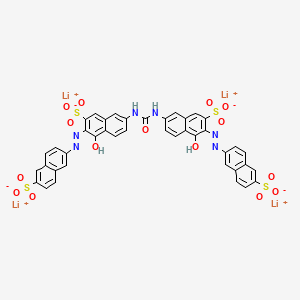
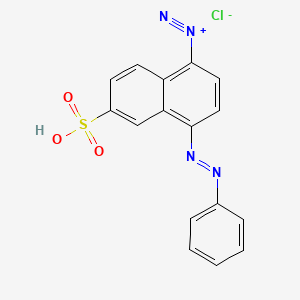
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

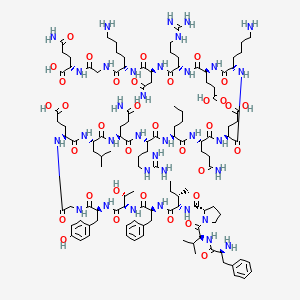

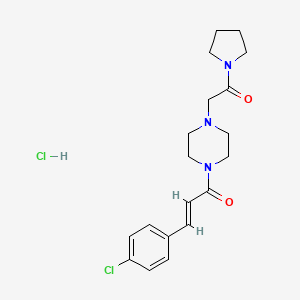

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
